molecular formula C14H11Li B12567817 lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide CAS No. 354821-79-7

lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide

Cat. No.: B12567817
CAS No.: 354821-79-7
M. Wt: 186.2 g/mol
InChI Key: DSTUNUZMECEBFM-UHFFFAOYSA-N
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Description

Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide is an organolithium compound characterized by a fused naphthalene-cyclopentadienide backbone with a methyl substituent. Its structure combines aromaticity from the naphthalene moiety with the electron-rich, reactive cyclopentadienide anion stabilized by lithium.

Properties

CAS No.

354821-79-7

Molecular Formula

C14H11Li

Molecular Weight

186.2 g/mol

IUPAC Name

lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide

InChI

InChI=1S/C14H11.Li/c1-10-8-12-7-6-11-4-2-3-5-13(11)14(12)9-10;/h2-9H,1H3;/q-1;+1

InChI Key

DSTUNUZMECEBFM-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC2=C([CH-]1)C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide typically involves the reaction of lithium with 2-methyl-3H-cyclopenta[a]naphthalene. This reaction is often carried out in an ether solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions usually include low temperatures to ensure the stability of the lithium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, solvent, and concentration to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a wide range of substituted products with different functional groups .

Scientific Research Applications

Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It can also participate in substitution reactions, where it replaces a functional group in a target molecule with its own structure .

Comparison with Similar Compounds

Research Findings and Functional Comparisons

Electronic and Spectroscopic Properties
  • NMR Shifts : The neutral 1-methyl-3-(naphthalen-2-yl)cyclopentadiene exhibits distinct ¹H NMR signals for cyclopentadienyl protons (δ 5.8–6.2 ppm), whereas the lithium salt’s anion would show upfield shifts due to electron delocalization .
  • Crystal Packing : Intermolecular C–H⋯π interactions dominate in the neutral compound, while the lithium derivative may form Li⋯π contacts or aggregate structures.
Industrial Relevance

While lithium carbonate and hydroxide dominate industrial lithium trade (Figure 174, ), specialized organolithium compounds like this compound are niche materials with applications in advanced catalysis or polymer synthesis.

Biological Activity

Lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide is a unique chemical compound characterized by its tricyclic structure, which includes a cyclopenta[a]naphthalene core. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is recognized for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring various studies, mechanisms of action, and potential applications in medicine and industry.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted that certain derivatives demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, compounds derived from similar structures have shown activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Lithium Derivatives

Compound DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)
Derivative AS. aureus25 μg/mL
Derivative BE. coli30 μg/mL
Derivative CPseudomonas aeruginosa20 μg/mL

Anticancer Properties

This compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. One notable study reported that specific derivatives could reduce tumor growth in vivo models .

Case Study: Anticancer Activity Evaluation

In a controlled study, researchers administered this compound derivatives to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, with observed IC50 values ranging from 10 to 30 μM for different derivatives.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound acts as a reducing agent, facilitating redox reactions, and can participate in substitution reactions, replacing functional groups in target molecules. This reactivity is crucial for its antimicrobial and anticancer effects .

Medicinal Chemistry

This compound serves as a precursor in the synthesis of more complex organic molecules with potential therapeutic applications. Ongoing research aims to explore its use in drug development, particularly for conditions requiring novel antimicrobial or anticancer agents .

Industrial Applications

Beyond medicinal uses, this compound is also being explored in the development of advanced materials such as organic semiconductors and conductive polymers due to its unique electronic properties .

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